molecular formula C20H12F2N2O2 B2821833 (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide CAS No. 312590-04-8

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide

Cat. No. B2821833
CAS RN: 312590-04-8
M. Wt: 350.325
InChI Key: CZQJDBUTEQLEPP-GFMRDNFCSA-N
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Description

This compound is a derivative of chromene, a class of chemical compounds which are important oxygen heterocycles . It also contains a difluorophenyl group and an imino group. Chromenes are widely found in natural products, pharmaceutical agents, and biologically relevant molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenes in general can undergo a variety of chemical reactions . For example, they can be involved in the formation of carboxamide and imino ether derivatives .

Scientific Research Applications

Synthesis Methods and Catalytic Applications

(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide, as part of the broader class of 3H-benzo[f]chromene-2-carboxamides, has seen research interest in its synthesis methods and potential applications. The compound can be synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3. This process is proposed to involve the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide, suggesting a versatile synthetic route for similar compounds (Nizami & Hua, 2018). Moreover, the structural framework of 3H-benzo[f]chromene-2-carboxamides has been explored for the development of novel Zinc(II) complexes with antimicrobial properties, showcasing the potential of these compounds in medicinal chemistry (Yamgar et al., 2014).

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of related compounds has highlighted their potential in therapeutic applications. Novel synthesis techniques using nano-sized Zirconium Oxide as a catalyst have been applied to create 2-aminochromene derivatives, highlighting their significance as bioactive compounds with applications ranging from anti-hypertensive and anti-tumor agents to anti-HIV and anticancer activities (Zonouzi et al., 2016). Similarly, N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in addressing resistant microbial strains (Ukhov et al., 2021).

properties

IUPAC Name

3-(2,5-difluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2/c21-12-6-7-16(22)17(9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQJDBUTEQLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=CC(=C4)F)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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